molecular formula C19H18FN3O2S B2422161 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 688336-29-0

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2422161
CAS No.: 688336-29-0
M. Wt: 371.43
InChI Key: SMMKZAVLHSGUER-UHFFFAOYSA-N
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Description

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a synthetic organic compound that features both imidazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Thioether Formation: The imidazole derivative is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether with 4-fluoroaniline to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving imidazole-containing compounds.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The acetamide group could form hydrogen bonds with biological targets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the ethoxy group and the fluorine atom in 2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide may confer unique electronic properties, potentially enhancing its activity or selectivity in certain applications compared to its analogs.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-2-25-17-9-7-16(8-10-17)23-12-11-21-19(23)26-13-18(24)22-15-5-3-14(20)4-6-15/h3-12H,2,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMKZAVLHSGUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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